molecular formula C12H21NO4 B14298626 Methyl 11-nitroundec-10-enoate CAS No. 113482-47-6

Methyl 11-nitroundec-10-enoate

Cat. No.: B14298626
CAS No.: 113482-47-6
M. Wt: 243.30 g/mol
InChI Key: AAIIOBYIWICRGX-UHFFFAOYSA-N
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Description

Methyl 11-nitroundec-10-enoate is an organic compound with the molecular formula C12H21NO4. It is a nitroalkene ester, characterized by the presence of a nitro group (-NO2) and an ester functional group (-COOCH3) attached to an undecenoic acid backbone. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 11-nitroundec-10-enoate can be synthesized through the nitration of methyl undec-10-enoate. The nitration process typically involves the reaction of methyl undec-10-enoate with a nitrating agent such as nitric acid (HNO3) in the presence of a catalyst like sulfuric acid (H2SO4). The reaction is carried out under controlled temperature conditions to ensure the selective formation of the nitro compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The nitration reaction is carefully monitored to prevent over-nitration and to ensure the safety of the process.

Chemical Reactions Analysis

Types of Reactions

Methyl 11-nitroundec-10-enoate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group (-NH2) under specific conditions.

    Substitution: The nitro group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines (R-NH2) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of nitro derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of methyl 11-amino-undec-10-enoate.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 11-nitroundec-10-enoate has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial properties.

    Medicine: Investigated for its potential use in drug development and as a precursor for bioactive compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 11-nitroundec-10-enoate involves its interaction with molecular targets through its nitro and ester functional groups. The nitro group can undergo redox reactions, while the ester group can participate in hydrolysis and transesterification reactions. These interactions can modulate various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Methyl undec-10-enoate: Lacks the nitro group, making it less reactive in certain chemical reactions.

    Methyl trans-10-octadecenoate: A longer-chain ester with different physical and chemical properties.

Uniqueness

Methyl 11-nitroundec-10-enoate is unique due to the presence of both nitro and ester functional groups, which confer distinct reactivity and potential applications in various fields. Its ability to undergo diverse chemical reactions makes it a valuable compound for research and industrial applications.

Properties

CAS No.

113482-47-6

Molecular Formula

C12H21NO4

Molecular Weight

243.30 g/mol

IUPAC Name

methyl 11-nitroundec-10-enoate

InChI

InChI=1S/C12H21NO4/c1-17-12(14)10-8-6-4-2-3-5-7-9-11-13(15)16/h9,11H,2-8,10H2,1H3

InChI Key

AAIIOBYIWICRGX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCCCCCCCC=C[N+](=O)[O-]

Origin of Product

United States

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